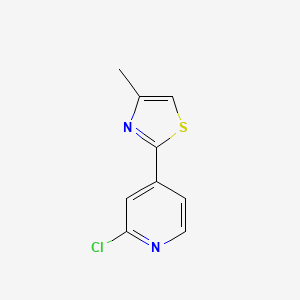

2-(2-Chloropyridin-4-yl)-4-methylthiazole

Description

2-(2-Chloropyridin-4-yl)-4-methylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 4 and a 2-chloropyridinyl moiety at position 2. The methyl group on the thiazole ring may increase lipophilicity, affecting solubility and membrane permeability.

Properties

Molecular Formula |

C9H7ClN2S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H7ClN2S/c1-6-5-13-9(12-6)7-2-3-11-8(10)4-7/h2-5H,1H3 |

InChI Key |

TWJHXDKCGAIXAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-methylthiazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and 4-methylthiazole as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Solvent: Common solvents used in the reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloropyridin-4-yl)-4-methylthiazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-4-methylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(2′-Hydroxyphenyl)-4-methylthiazole

- Structure : Replaces the chloropyridinyl group with a hydroxyphenyl ring.

- Key Differences : The hydroxyl group is electron-donating, increasing polarity and hydrogen-bonding capacity compared to the electron-withdrawing chlorine in the target compound. This substitution may enhance aqueous solubility but reduce lipophilicity.

Compound 19 (2-(2-((E)-1-(1H-indol-3-yl)ethylidene)hydrazinyl)-5-((E)-(4-chlorophenyl)diazenyl)-4-methylthiazole)

- Structure : Adds a hydrazinyl linker, diazenyl group, and indole moiety to the thiazole core.

- Key Differences : The extended conjugation and bulky substituents likely alter electronic properties and steric hindrance. The diazenyl group may enable π-π stacking interactions, while the indole moiety could improve binding to biological targets.

Thiazolyl-hydrazono-ethylthiazole Derivatives

- Structure: Synthesized via multicomponent reactions using hydrazonoyl chlorides or phenacyl bromides.

- Key Differences : Incorporation of hydrazone or ethylthiazole groups introduces additional hydrogen-bonding sites and flexibility.

- Activity : Demonstrated cytotoxicity against HCT-116, HT-29, and HepG2 cancer cell lines, highlighting the role of substituents in modulating anticancer effects .

2-<1-(Tetrahydropyranyloxy)benzyl>-4-methylthiazole

- Structure : Features a benzyl group with a tetrahydropyranyloxy substituent.

- Key Differences : The tetrahydropyranyloxy group improves stability under acidic conditions (protecting group chemistry) and may enhance bioavailability.

- Synthesis : Efficient routes via LookChem-guided methods emphasize the importance of protecting groups in complex thiazole syntheses .

Comparative Data Table

Biological Activity

2-(2-Chloropyridin-4-yl)-4-methylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloropyridin-4-yl)-4-methylthiazole includes carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. The presence of the chloropyridine and thiazole rings contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

In vitro Studies : Research has indicated that thiazole derivatives, including 2-(2-Chloropyridin-4-yl)-4-methylthiazole, exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds against different bacterial strains, it was found that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like chloramphenicol and ciprofloxacin. For instance, compound 4g was reported to be four times more effective against Escherichia coli strains than chloramphenicol .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4g | E. coli ATCC 35218 | 7.81 |

| 4m | S. aureus ATCC 6538 | 7.81 |

| Chloramphenicol | E. coli ATCC 35218 | 31.25 |

| Ciprofloxacin | E. coli ATCC 25922 | <1.95 |

Anticancer Activity

Mechanism of Action : The anticancer potential of thiazole derivatives has been linked to their ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, similar compounds have shown promising results against various cancer cell lines by disrupting critical signaling pathways necessary for tumor growth.

Case Study : A study focusing on the synthesis and evaluation of novel thiazole derivatives found that compounds with structural similarities to 2-(2-Chloropyridin-4-yl)-4-methylthiazole exhibited potent cytotoxic effects against human cancer cell lines, indicating their potential as lead compounds for further development in cancer therapeutics .

Enzyme Inhibition

Thiazoles are known for their ability to inhibit enzymes critical in various biological processes. One notable target is acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease.

Research Findings : In silico studies have shown that certain thiazole derivatives can effectively bind to the active site of AChE, demonstrating competitive inhibition with IC50 values comparable to established inhibitors . This suggests that 2-(2-Chloropyridin-4-yl)-4-methylthiazole may also possess neuroprotective properties.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3i | Acetylcholinesterase | 2.7 |

| Reference | Donepezil | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.